

Introduction: The Benzofuran Scaffold and the Utility of a Key Building Block

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Compound of Interest

Compound Name: 7-Methyl-1-benzofuran-6-carboxylic acid

Cat. No.: B8562537

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The benzofuran moiety is a cornerstone in medicinal chemistry, representing a privileged heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.^{[1][2]} Derivatives of benzofuran are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.^{[1][2]} This wide range of therapeutic potential has cemented the benzofuran core as a critical starting point for the design of novel pharmacological agents.^[1]

Within this important class of compounds, **7-Methyl-1-benzofuran-6-carboxylic acid** stands out as a particularly valuable and versatile building block. Its structure combines the biologically active benzofuran nucleus with a carboxylic acid functional group—a key "handle" that allows for straightforward chemical modification. This unique combination enables chemists to readily synthesize diverse libraries of derivative compounds for structure-activity relationship (SAR) studies and drug discovery campaigns. This guide provides a detailed overview of its properties, core synthetic applications, and field-tested protocols for its use in the synthesis of amides and esters, two of the most fundamental linkages in pharmaceutical chemistry.

Compound Profile: Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of **7-Methyl-1-benzofuran-6-carboxylic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₃	[3]
Molecular Weight	176.17 g/mol	[3]
Appearance	Typically a solid	General Chemical Knowledge
Solubility	Sparingly soluble in water; soluble in common organic solvents like DMF, DMSO, methanol, ethanol.	[4]
SMILES	<chem>CC1=C(C=CC2=C1OC=C2)C(=O)O</chem>	[3]
InChIKey	CDVMWTAGTIOTOR-UHFFFAOYSA-N	[3]

The structure is characterized by a planar benzofuran ring system, which can participate in π -stacking interactions. The carboxylic acid at the 6-position is the primary site of reactivity for derivatization, while the methyl group at the 7-position provides a subtle steric and electronic influence that can be exploited in molecular design.

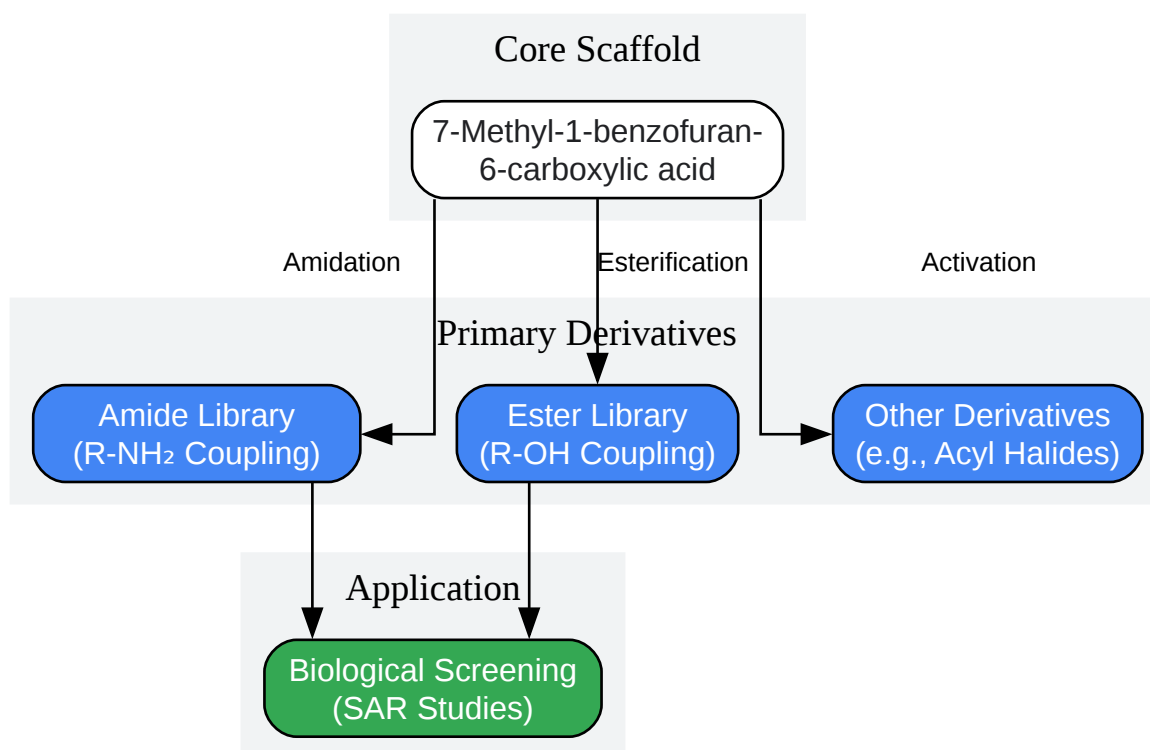
Strategic Importance in Drug Discovery & Synthesis

The primary value of **7-Methyl-1-benzofuran-6-carboxylic acid** lies in its role as a key intermediate for more complex molecules. The carboxylic acid moiety is readily converted into a wide array of functional groups, most notably amides and esters, which are prevalent in active pharmaceutical ingredients (APIs).

A prominent example of its application is in the synthesis of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease.[5][6][7] Benzofuran-6-carboxylic acid (a closely related analogue) is a crucial fragment in the total synthesis of this drug, highlighting the industrial and pharmaceutical relevance of this class of intermediates.[5][6][7] The development of scalable,

efficient, and sustainable methods to produce these benzofuran cores is an active area of research.[5]

The general synthetic utility is visualized in the diagram below, showcasing how this single scaffold can be a starting point for a diverse library of compounds.



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Caption: Synthetic pathways from the core scaffold to diverse chemical libraries.

Application Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bonds are among the most stable and common functional groups in pharmaceuticals. The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, coupling reagents are used to activate the carboxylic acid.[8][9] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a widely used, reliable method that minimizes side reactions and preserves stereochemical integrity.[10]

Causality Behind the Method:

- EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]
- This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct.
- HOBt is added as a trapping agent. It rapidly reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.
- This HOBt active ester then reacts cleanly with the amine to form the desired amide bond, regenerating HOBt.
- A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.

Detailed Protocol: Synthesis of N-Benzyl-7-methyl-1-benzofuran-6-carboxamide

Materials & Reagents

7-Methyl-1-benzofuran-6-carboxylic acid

Benzylamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

Hydroxybenzotriazole (HOBt)

Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), Anhydrous

N,N-Dimethylformamide (DMF), Anhydrous

1M Hydrochloric Acid (HCl)

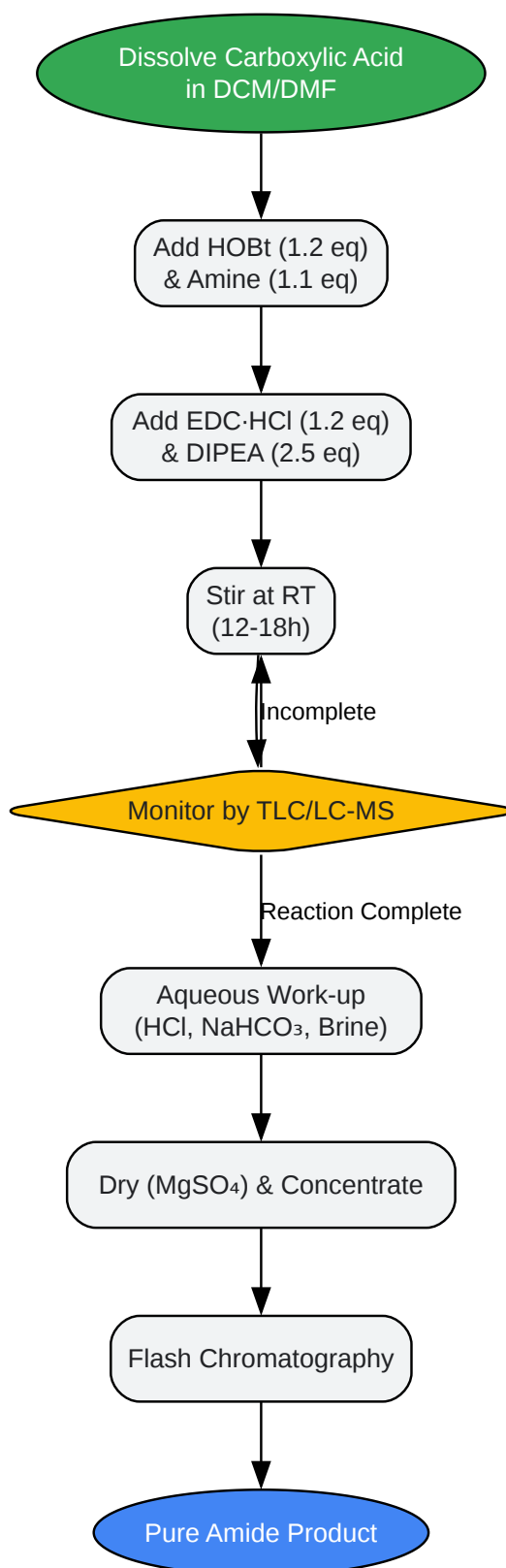
Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

- Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add **7-Methyl-1-benzofuran-6-carboxylic acid** (1.0 eq).
- Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF, followed by dilution with anhydrous DCM (approx. 0.1 M final concentration).
- Reagent Addition: Add HOBt (1.2 eq) and Benzylamine (1.1 eq) to the stirring solution.
- Activation: Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
- Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Quenching & Work-up:
 - Once the reaction is complete, dilute the mixture with DCM.
 - Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide product.
- Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).



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Caption: Workflow for EDC/HOBt mediated amide coupling.

Application Protocol 2: Ester Formation via Acid-Catalyzed Esterification

Esters are common in drug molecules, often serving as prodrugs to enhance bioavailability or as key synthetic intermediates. A straightforward and classic method for their synthesis is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Causality Behind the Method:

- **Acid Catalyst (e.g., H₂SO₄):** The strong acid protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
- **Alcohol (Nucleophile):** The alcohol acts as the nucleophile, attacking the activated carbonyl carbon.
- **Equilibrium:** The reaction is reversible. To drive it towards the ester product, the alcohol is typically used in large excess (often as the solvent), and/or the water byproduct is removed as it forms.
- **Work-up:** The work-up procedure is designed to neutralize the strong acid catalyst and remove the excess alcohol and any remaining carboxylic acid.

Detailed Protocol: Synthesis of Methyl 7-methyl-1-benzofuran-6-carboxylate

Materials & Reagents

7-Methyl-1-benzofuran-6-carboxylic acid

Methanol (MeOH), Anhydrous

Sulfuric Acid (H₂SO₄), Concentrated

Diethyl Ether or Ethyl Acetate

Saturated Sodium Bicarbonate (NaHCO₃) solution

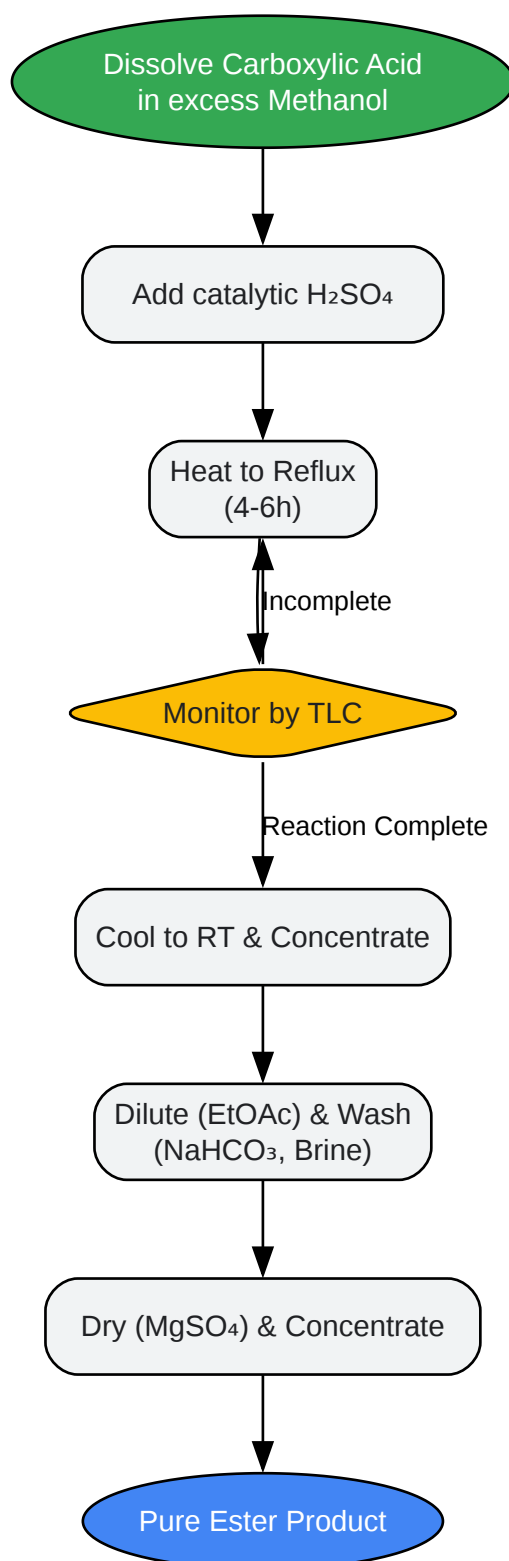
Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

- **Setup:** To a round-bottom flask equipped with a reflux condenser, add **7-Methyl-1-benzofuran-6-carboxylic acid** (1.0 eq).
- **Dissolution:** Add a large excess of anhydrous methanol to dissolve the acid (methanol serves as both reactant and solvent).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops or ~0.05 eq) to the solution.
- **Reaction:** Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
- **Cooling & Quenching:**
 - Allow the reaction mixture to cool to room temperature.
 - Carefully concentrate the mixture under reduced pressure to remove most of the excess methanol.
 - Dissolve the residue in diethyl ether or ethyl acetate.
- **Work-up:**

- Carefully wash the organic layer with saturated NaHCO_3 solution until gas evolution ceases. This neutralizes the sulfuric acid and removes unreacted carboxylic acid.
- Wash the organic layer with brine (1x).
- Dry the organic layer over anhydrous MgSO_4 .
- Purification:
 - Filter and concentrate the organic solution to obtain the crude ester.
 - If necessary, purify further by flash column chromatography, though often the product is of sufficient purity after work-up.
- Characterization: Confirm the product's identity and purity via ^1H NMR, ^{13}C NMR, and GC-MS.



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Caption: Workflow for acid-catalyzed esterification.

Safety Precautions

Standard laboratory safety practices should be employed when handling **7-Methyl-1-benzofuran-6-carboxylic acid** and its reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The compound may cause skin, eye, and respiratory irritation.^[4] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

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